molecular formula C14H16N6O B12181616 N-(1-methyl-1H-pyrazol-3-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

N-(1-methyl-1H-pyrazol-3-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

Cat. No.: B12181616
M. Wt: 284.32 g/mol
InChI Key: VUHKAHFMTLLMFY-UHFFFAOYSA-N
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Description

N-(1-methyl-1H-pyrazol-3-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a novel chemical hybrid designed for preclinical research, integrating a pyrazole moiety and a [1,2,4]triazolo[4,3-a]pyridine scaffold. These heterocyclic structures are recognized in medicinal chemistry for their potential to interact with a range of biological targets. The pyrazole core is a privileged structure in drug discovery, found in compounds with diverse therapeutic activities . Concurrently, the [1,2,4]triazolo[4,3-a]pyridine system is a fused bicyclic heteroaromatic system of significant research interest due to its presence in molecules with reported biological activity. The strategic fusion of these two pharmacophores into a single molecule via a flexible butanamide linker makes this compound a compelling candidate for investigating new chemical tools in oncology, particularly in the exploration of kinase signaling pathways. Researchers may find value in this compound for probing enzyme inhibition, given that similar triazole and pyrazole-containing structures have been investigated for their antiproliferative properties and as potential kinase inhibitors . Its structure suggests potential as a scaffold for developing inhibitors of critical cellular signaling nodes. This compound is intended for use in non-clinical, target-based assays and cell-based studies to elucidate novel mechanisms of action and structure-activity relationships. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H16N6O

Molecular Weight

284.32 g/mol

IUPAC Name

N-(1-methylpyrazol-3-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

InChI

InChI=1S/C14H16N6O/c1-19-10-8-11(18-19)15-14(21)7-4-6-13-17-16-12-5-2-3-9-20(12)13/h2-3,5,8-10H,4,6-7H2,1H3,(H,15,18,21)

InChI Key

VUHKAHFMTLLMFY-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NC(=O)CCCC2=NN=C3N2C=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-1H-pyrazol-3-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Formation of the triazolopyridine ring: This may involve the cyclization of a suitable precursor, such as a pyridine derivative, with an azide under thermal or catalytic conditions.

    Coupling of the two heterocycles: The final step involves the coupling of the pyrazole and triazolopyridine rings through a suitable linker, such as a butanamide group, using reagents like coupling agents (e.g., EDC, DCC) and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond in the butanamide moiety undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis : Concentrated HCl (6 M) at reflux (110°C) cleaves the amide bond, yielding 4-( triazolo[4,3-a]pyridin-3-yl)butanoic acid and 1-methyl-1H-pyrazol-3-amine.

  • Basic hydrolysis : NaOH (2 M) at 80°C produces the corresponding carboxylate salt and amine.

Key Factors :

  • Reaction rates depend on steric hindrance from the triazolo-pyridine and pyrazole substituents.

  • Product purity requires chromatographic separation due to competing side reactions.

Alkylation and Acylation

The pyrazole nitrogen and triazole ring participate in alkylation/acylation:

Reaction Type Reagent Conditions Product
N-AlkylationMethyl iodideK₂CO₃, DMF, 60°C, 12 hrN-methylated pyrazole derivative
AcylationAcetyl chloridePyridine, RT, 4 hrAcetylated triazole intermediate
  • Methylation at the pyrazole nitrogen enhances lipophilicity, impacting bioavailability.

  • Acylation at the triazole ring is less common due to electronic deactivation.

Cyclization Reactions

Heating in polar aprotic solvents (e.g., DMSO) induces intramolecular cyclization:

  • Product : A fused tricyclic structure formed via nucleophilic attack of the pyrazole nitrogen on the triazole ring.

  • Conditions : 120°C, 24 hr, under nitrogen atmosphere.

Characterization :

  • Cyclized products are confirmed via 1H^1H-NMR (disappearance of NH signal at δ 8.2 ppm).

  • Mass spectrometry shows a molecular ion peak at m/z 369.2 (C₁₇H₁₉N₇O).

Oxidation and Reduction

  • Oxidation : Treatment with KMnO₄ in acidic medium oxidizes the pyrazole methyl group to a carboxylic acid.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring, though this often degrades the core structure.

Challenges :

  • Over-oxidation risks necessitate careful stoichiometric control.

  • Reduction products are often unstable and require low-temperature storage.

Nucleophilic Substitution

The triazole ring undergoes substitution with nucleophiles (e.g., amines, thiols):

Nucleophile Conditions Product Yield
BenzylamineDIPEA, DCM, 40°C, 6 hr3-(benzylamino)-triazolo-pyridine analog62%
Sodium thiolateEtOH, reflux, 8 hrThioether-linked derivative55%
  • Substitution at the triazole C-3 position is favored due to electronic effects.

Stability Under Physiological Conditions

In simulated gastric fluid (pH 1.2, 37°C):

  • Half-life : 4.2 hours, with hydrolysis as the primary degradation pathway.

  • Degradants : Identified via LC-MS as butanoic acid and pyrazole-amine fragments.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological effects that make it suitable for various therapeutic applications:

  • Antimicrobial Activity :
    • Studies have shown that derivatives of triazolo[4,3-a]pyridine possess antibacterial and antifungal properties. These compounds are effective against a variety of pathogens, making them candidates for developing new antibiotics and antifungal agents .
  • Anticancer Potential :
    • Research indicates that pyrazole derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The triazolo moiety enhances the biological activity of these compounds, suggesting their potential in cancer therapy .
  • Anti-inflammatory Effects :
    • Compounds containing the pyrazolo and triazolo structures have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests their utility in treating inflammatory diseases .
  • Neurological Applications :
    • Some studies suggest that derivatives of this compound may exhibit neuroprotective effects and could be explored for their potential in treating neurodegenerative diseases such as Alzheimer's .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several triazolopyridine derivatives against clinical isolates of bacteria and fungi. The results indicated that certain derivatives exhibited significant inhibitory effects on growth, suggesting their potential as new therapeutic agents against resistant strains .

Case Study 2: Anticancer Activity

In vitro assays demonstrated that N-(1-methyl-1H-pyrazol-3-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide induced apoptosis in human cancer cell lines. Mechanistic studies revealed that the compound activates caspase pathways and alters mitochondrial membrane potential, indicating its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of N-(1-methyl-1H-pyrazol-3-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variation on the Amide Nitrogen

The substituent on the amide nitrogen significantly influences physicochemical properties and target interactions.

  • Target Compound : The 1-methylpyrazole group (C₄H₅N₂) is a compact, planar heterocycle with moderate lipophilicity. Its nitrogen atoms may participate in hydrogen bonding or π-π stacking interactions.
  • 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(2-methoxybenzyl)butanamide (): Replaces pyrazole with a 2-methoxybenzyl group (C₈H₉O). However, the benzyl moiety increases molecular weight (324.4 g/mol vs. ~298 g/mol) and hydrophobicity, which may affect membrane permeability .

Heterocyclic Core Modifications

Variations in the fused triazole-containing core alter electronic properties and bioactivity.

  • Triazolopyridine vs. Triazolopyridazine: The target compound and ’s analog both use a triazolopyridine core (C₆H₄N₄), which has a single nitrogen in the pyridine ring. 3-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methylbenzimidazol-2-yl)ethyl]propanamide () employs a triazolopyridazine core (C₆H₃N₅O), where the pyridazine ring introduces two adjacent nitrogen atoms. This increases polarity and may enhance binding to polar enzymatic pockets but reduces metabolic stability due to higher susceptibility to oxidation .
  • Pyrazolopyridine Analogs :

    • N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide () replaces triazolopyridine with a pyrazolopyridine scaffold (C₂₁H₂₂N₆O). The additional phenyl and methyl groups increase steric bulk and molecular weight (374.4 g/mol), likely improving target selectivity but reducing solubility .

Molecular Weight and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent
Target Compound ~C₁₄H₁₆N₇O ~298 1-Methylpyrazole
C₁₈H₂₀N₄O₂ 324.4 2-Methoxybenzyl
C₁₉H₂₀N₈O₂ 424.4 1-Methylbenzimidazole ethyl
C₂₁H₂₂N₆O 374.4 Ethyl-methylpyrazole, phenyl

The target compound’s lower molecular weight (~298 g/mol) suggests favorable bioavailability compared to bulkier analogs like ’s triazolopyridazine derivative (424.4 g/mol). However, its reduced polarity (due to the pyrazole substituent) may limit aqueous solubility relative to ’s methoxybenzyl analog .

Biological Activity

N-(1-methyl-1H-pyrazol-3-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action, drawing from various studies and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole and triazole moiety, which are known for their diverse biological activities. The molecular formula is C13H14N6OC_{13}H_{14}N_6O, and it has been characterized using various spectroscopic methods.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of triazole have shown activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest that they can effectively inhibit the growth of pathogens such as Mycobacterium tuberculosis and other resistant strains .

CompoundMIC (µg/mL)Activity
Compound A25Excellent
Compound B50Good
This compoundTBDTBD

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Research indicates that similar pyrazolo[1,5-a]pyrimidine derivatives exhibit cytotoxic effects against cancer cell lines. For example, studies have reported that modifications at specific positions on the triazole ring enhance binding affinity to target proteins involved in cancer progression .

Case Study:
In a study involving various cancer cell lines, the compound demonstrated IC50 values comparable to established chemotherapeutics. The mechanism appears to involve the inhibition of key kinases involved in cell proliferation .

The proposed mechanism of action for this compound includes:

  • Inhibition of Kinases: Similar compounds have been shown to inhibit protein kinases that are crucial for tumor growth.
  • Induction of Apoptosis: The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antimicrobial Action: By disrupting bacterial cell wall synthesis or function.

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics. However, detailed toxicity profiles are essential to evaluate the safety for clinical applications. Current research focuses on optimizing the structure to enhance bioavailability while minimizing adverse effects.

Q & A

Q. What are the established synthetic protocols for N-(1-methyl-1H-pyrazol-3-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide?

The synthesis typically involves coupling reactions between pyrazole and triazolopyridine precursors. For example, a similar procedure ( ) uses DMF as a solvent with K₂CO₃ as a base for nucleophilic substitution. In another approach ( ), copper(I) bromide and cesium carbonate catalyze cross-coupling reactions at elevated temperatures (35°C). Key steps include:

  • Purification via column chromatography (e.g., ethyl acetate/hexane gradients).
  • Monitoring reaction progress using TLC or HPLC.
  • Yields ranging from 17% to 85%, depending on substituents and reaction optimization .

Q. Which analytical techniques are essential for structural confirmation of this compound?

Standard characterization includes:

  • Melting point analysis : Used to assess purity (e.g., 104–107°C in ).
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign chemical shifts to confirm substituent positions (e.g., δ 8.87 ppm for pyridine protons in ).
  • IR : Identify functional groups (e.g., N-H stretches at 3240–2995 cm⁻¹ in ).
    • Mass spectrometry (ESI-MS or HRMS) : Verify molecular weight (e.g., [M+H]⁺ at 215 m/z in ).
    • Elemental analysis : Validate C, H, N composition (e.g., 58.03% C in ) .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Yield optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates.
  • Catalyst screening : Copper(I) salts ( ) or palladium catalysts may improve coupling efficiency.
  • Temperature control : Higher temperatures (e.g., 35°C vs. RT) may accelerate kinetics but risk side reactions.
  • Purification methods : Gradient elution in chromatography reduces co-elution of byproducts .

Q. How can contradictory biological activity data across studies be reconciled?

Contradictions may arise from:

  • Assay variability : Differences in cell lines (e.g., rat hepatocytes in vs. in vitro kinase assays).
  • Compound purity : Impurities from incomplete purification (e.g., 77% vs. 85% yields in ).
  • Structural analogs : Subtle substituent changes (e.g., trifluoromethyl vs. methoxy groups) alter bioactivity. Mitigation strategies:
  • Cross-validate results using orthogonal assays.
  • Perform dose-response studies to clarify potency trends .

Q. What computational approaches predict the compound’s mechanism of action?

  • Molecular docking : Used to model interactions with target proteins (e.g., triazolopyridine binding to kinase active sites in ).
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps in ) to rationalize reactivity.
  • MD simulations : Assess stability of ligand-protein complexes under physiological conditions .

Q. How does the compound’s stability vary under different storage or experimental conditions?

Stability considerations:

  • pH sensitivity : Amide bonds may hydrolyze under acidic/basic conditions.
  • Light sensitivity : Aromatic heterocycles (e.g., triazolopyridine) may degrade under UV exposure.
  • Thermal stability : Monitor decomposition via TGA or accelerated aging studies. Recommended storage: Dark, anhydrous environments at −20°C .

Methodological Guidance

Designing a structure-activity relationship (SAR) study for this compound:

  • Variation of substituents : Synthesize analogs with modified pyrazole (e.g., methyl to ethyl) or triazolopyridine groups ().
  • Biological testing : Screen analogs against target assays (e.g., glucose uptake in hepatocytes, ).
  • Data analysis : Use statistical tools (e.g., IC₅₀ curves, PCA) to correlate structural features with activity .

Troubleshooting inconsistent spectral data during characterization:

  • NMR impurities : Use deuterated solvents (e.g., CDCl₃) and ensure dryness to avoid solvent peaks.
  • Mass spectrometry adducts : Add ammonium formate to suppress sodium adducts.
  • Elemental analysis deviations : Re-crystallize the compound to ≥95% purity before analysis .

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